molecular formula C20H16O4 B1219214 (7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol CAS No. 59957-91-4

(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol

Cat. No.: B1219214
CAS No.: 59957-91-4
M. Wt: 320.3 g/mol
InChI Key: KWFVZAJQUSRMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is a polycyclic aromatic hydrocarbon derivative. This compound is a substituted benzopyrene, which is known for its complex structure and potential biological activities. It is often studied for its interactions with biological systems and its potential mutagenic and carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol typically involves the bromination of 7-hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene using N-bromosaccharin. This reaction is carried out under controlled conditions to ensure the selective bromination of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in laboratory settings using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and the final bromination reaction .

Chemical Reactions Analysis

Types of Reactions

(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: N-bromosaccharin is used for bromination reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol has several scientific research applications:

Mechanism of Action

The mechanism of action of (7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol involves its activation by hepatic cytosol into electrophilic sulfuric acid esters. These esters can form covalent DNA adducts, leading to mutations and potential carcinogenic effects. The compound’s interaction with DNA is a key aspect of its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 7,8,9,10-Tetrahydrobenzo[a]pyrene-7-ol
  • Benzo[a]pyrene
  • 7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene

Uniqueness

(7R,8S,9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is unique due to its specific structure and the presence of multiple hydroxyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFVZAJQUSRMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975380
Record name 7,8,9,10-Tetrahydrobenzo[pqr]tetraphene-7,8,9,10-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59957-91-4
Record name 7,8,9,10-Tetrahydroxytetrahydrobenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059957914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8,9,10-Tetrahydrobenzo[pqr]tetraphene-7,8,9,10-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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